REACTION_CXSMILES
|
[CH3:1][S:2]([O-])(=O)=O.[CH2:6]1[CH2:11][CH2:10][C:9]([N:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([NH2:18])[CH:13]=2)[CH2:8][CH2:7]1.C(=O)(O)[O-].[Na+].C(Cl)(Cl)=S.CS(O)(=O)=O>C(Cl)(Cl)Cl.O.O1CCCC1>[CH2:6]1[CH2:11][CH2:10][C:9]([N:19]2[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]2)([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N:18]=[C:1]=[S:2])[CH:13]=2)[CH2:8][CH2:7]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)[O-]
|
Name
|
hydrochloride salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
m-amino-PCP
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)(C2=CC(=CC=C2)N)N3CCCCC3
|
Name
|
|
Quantity
|
756 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
WASH
|
Details
|
the aqueous phase was washed once with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (over sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated to a clear glass (5.43 g)
|
Type
|
DISSOLUTION
|
Details
|
This substance was dissolved in tetrahydrofuran (20 ml)
|
Type
|
FILTRATION
|
Details
|
The resulting crystalline solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1CCC(CC1)(C2=CC(=CC=C2)N=C=S)N3CCCCC3
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.01 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |